2,8-dibromo-4-(trifluoromethyl)quinoline-3-carboxylic Acid
Overview
Description
2,8-Dibromo-4-(trifluoromethyl)quinoline-3-carboxylic Acid is a chemical compound with the molecular formula C11H4Br2F3NO2 and a molecular weight of 398.96 g/mol . It is a derivative of quinoline, a class of compounds that have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of quinoline derivatives, including 2,8-dibromo-4-(trifluoromethyl)quinoline-3-carboxylic Acid, has been a subject of research in organic chemistry . Various synthesis protocols have been reported, including the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach methods . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this scaffold .Molecular Structure Analysis
The molecular structure of 2,8-dibromo-4-(trifluoromethyl)quinoline-3-carboxylic Acid consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring . This core is substituted at the 2 and 8 positions with bromine atoms and at the 4 position with a trifluoromethyl group .Chemical Reactions Analysis
Quinoline derivatives, including 2,8-dibromo-4-(trifluoromethyl)quinoline-3-carboxylic Acid, have been found to undergo various chemical reactions . For example, they can react with urea, thiourea, hydrazine hydrate, hydroxylamine, o-phenylenediamine, phenyl isothiocyanate, and ethyl acetoacetate to yield the corresponding condensation products .Scientific Research Applications
Suzuki–Miyaura Coupling
The compound could potentially be used in Suzuki–Miyaura (SM) coupling reactions . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Trifluoromethylpyridines
Trifluoromethylpyridines (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries . The compound could potentially be used as a building block in the synthesis of TFMP derivatives .
Preparation of Trifluoromethyl Nonaflate
The compound could potentially be used for the preparation of trifluoromethyl nonaflate, a useful trifluoromethoxylating agent .
Antibacterial and Antituberculosis Properties
New quinoline derivatives synthesized from 2-trifluoromethyl aniline have shown antibacterial and antituberculosis properties . The compound could potentially be used as a starting material in the synthesis of these derivatives .
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , suggesting that this compound might also interact with transition metal catalysts in carbon–carbon bond forming reactions.
Mode of Action
In the context of sm cross-coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
It’s plausible that the compound could influence pathways related to carbon–carbon bond formation, given its potential use in sm cross-coupling reactions .
Result of Action
Given its potential use in sm cross-coupling reactions , it’s plausible that the compound could facilitate the formation of new carbon–carbon bonds.
Action Environment
The success of sm cross-coupling reactions, in which this compound might be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
2,8-dibromo-4-(trifluoromethyl)quinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4Br2F3NO2/c12-5-3-1-2-4-7(11(14,15)16)6(10(18)19)9(13)17-8(4)5/h1-3H,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXISONPZALZJNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N=C2C(=C1)Br)Br)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4Br2F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-dibromo-4-(trifluoromethyl)quinoline-3-carboxylic Acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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